molecular formula C12H14N2 B14137204 2-Amino-3-ethyl-8-methylquinoline CAS No. 948292-32-8

2-Amino-3-ethyl-8-methylquinoline

Cat. No.: B14137204
CAS No.: 948292-32-8
M. Wt: 186.25 g/mol
InChI Key: GMNGAEIMTYHDIT-UHFFFAOYSA-N
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Description

2-Amino-3-ethyl-8-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-Amino-3-ethyl-8-methylquinoline, can be achieved through several classical methods such as the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions . These methods often involve the use of anilines and aldehydes or ketones under acidic or basic conditions.

Industrial Production Methods: Industrial production of quinoline derivatives typically employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like clay or ionic liquids are gaining popularity . These methods not only improve yield but also reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-ethyl-8-methylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert nitro groups to amino groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation can yield quinoline N-oxides, while substitution reactions can produce halogenated quinolines .

Scientific Research Applications

2-Amino-3-ethyl-8-methylquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-ethyl-8-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 2-Ethyl-3-methylquinoline
  • 2-Aminoquinoline
  • 8-Methylquinoline

Comparison: 2-Amino-3-ethyl-8-methylquinoline stands out due to its unique combination of functional groups, which can confer distinct chemical and biological properties. For example, the presence of both amino and ethyl groups can enhance its reactivity and potential interactions with biological targets compared to simpler quinoline derivatives .

Properties

CAS No.

948292-32-8

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3-ethyl-8-methylquinolin-2-amine

InChI

InChI=1S/C12H14N2/c1-3-9-7-10-6-4-5-8(2)11(10)14-12(9)13/h4-7H,3H2,1-2H3,(H2,13,14)

InChI Key

GMNGAEIMTYHDIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC=CC(=C2N=C1N)C

Origin of Product

United States

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